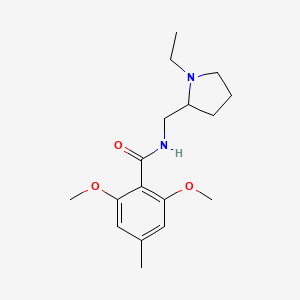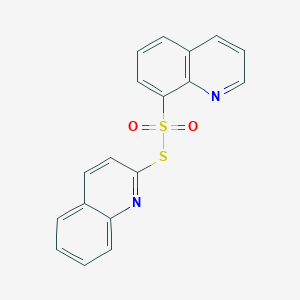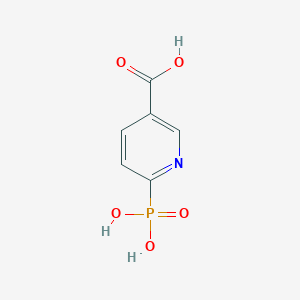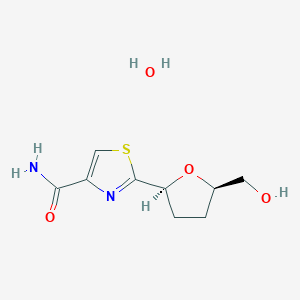
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is a complex organic compound that features a tetrahydrofuran ring substituted with hydroxymethyl groups and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, which can be achieved through the hydrogenation of 5-hydroxymethylfurfural using catalysts such as RANEY® Cu . The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow systems for the condensation reactions. The final product is often purified using techniques such as recrystallization or chromatography to obtain the hydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrothiazole derivatives, and various substituted thiazole compounds.
Applications De Recherche Scientifique
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxymethyl groups and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of tetrahydrofuran derivatives.
2,5-Furan dicarboxylic acid (FDCA): A stable bio-based compound used in polymer production.
2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in materials science.
Uniqueness
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is unique due to its combination of a tetrahydrofuran ring and a thiazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14N2O4S |
|---|---|
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate |
InChI |
InChI=1S/C9H12N2O3S.H2O/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h4-5,7,12H,1-3H2,(H2,10,13);1H2/t5-,7+;/m1./s1 |
Clé InChI |
ODCRLKGTXKFPQE-PACXSXMQSA-N |
SMILES isomérique |
C1C[C@H](O[C@H]1CO)C2=NC(=CS2)C(=O)N.O |
SMILES canonique |
C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)

![4-Methyl-6-phenyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12903007.png)
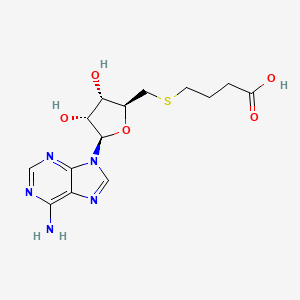
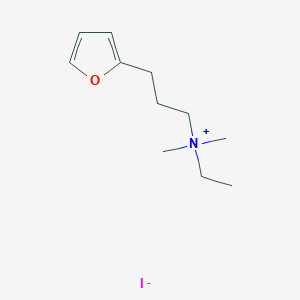
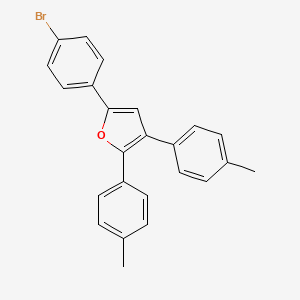

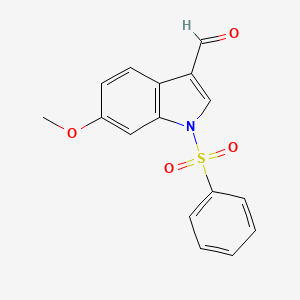
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
